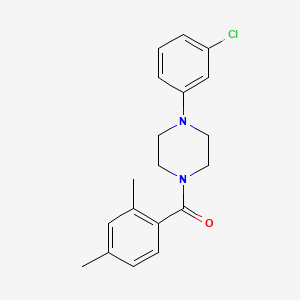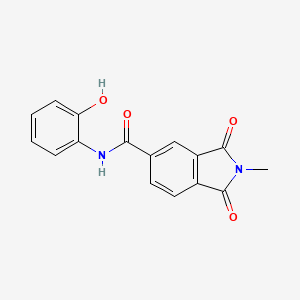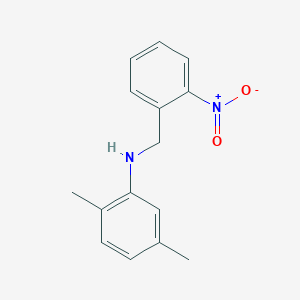![molecular formula C19H22ClN3O B5861523 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine is a chemical compound that belongs to the class of piperazinamines. This compound is also known as Trazodone, which is a medication used to treat depression. Trazodone is a prescription drug that works by increasing the levels of serotonin in the brain, which is a neurotransmitter that regulates mood, appetite, and sleep.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine involves its ability to block the reuptake of serotonin in the brain. This results in increased levels of serotonin, which helps to regulate mood, appetite, and sleep. Additionally, it has been shown to interact with other neurotransmitters, such as norepinephrine and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine has various biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine in lab experiments is its well-established mechanism of action. This allows researchers to study its effects on specific neurotransmitter systems and pathways. Additionally, it has been extensively studied in clinical trials, which provides a wealth of information on its safety and efficacy. One limitation of using this compound in lab experiments is its potential for side effects, such as drowsiness, dizziness, and dry mouth. Researchers must be careful to control for these effects when studying the compound.
Future Directions
There are many future directions for the study of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine. One area of research could focus on its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of research could investigate its potential use in the treatment of pain and inflammation. Additionally, future studies could explore the potential for developing new compounds based on the structure of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine that may have improved therapeutic properties.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine involves the condensation reaction of 4-chlorobenzaldehyde and 3-methoxyphenylethylamine with piperazine. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then purified using recrystallization or chromatography techniques.
Scientific Research Applications
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine has various scientific research applications. In addition to its use as an antidepressant, it has been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety and insomnia. It has also been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(16-4-3-5-19(14-16)24-2)21-23-12-10-22(11-13-23)18-8-6-17(20)7-9-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIVFCTYGWREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)

![isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
![1-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5861459.png)
![N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5861473.png)



![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)


